molecular formula C13H16BrF2NO3 B12070303 tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate

tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate

Cat. No.: B12070303
M. Wt: 352.17 g/mol
InChI Key: CVKXJLQYKPOWIN-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate is an organic compound with the molecular formula C13H17BrF2NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a substituted phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate typically involves the reaction of 2-(2-bromo-4,5-difluorophenoxy)ethanol with tert-butyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity may also be employed. The product is typically purified by recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The carbamate group can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted carbamates with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include oxidized phenoxy derivatives such as quinones.

    Reduction Reactions: Products include amines or other reduced carbamate derivatives.

Scientific Research Applications

tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive carbamate group.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate involves the interaction of its carbamate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification or inhibition of the target molecule’s function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
  • tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
  • tert-Butyl (2-(4-bromophenylsulfonamido)ethyl)carbamate

Uniqueness

tert-Butyl (2-(2-bromo-4,5-difluorophenoxy)ethyl)carbamate is unique due to the presence of both bromine and fluorine atoms on the phenoxy group. This combination of halogens can significantly influence the compound’s reactivity and interactions with other molecules. The presence of the difluorophenoxy group also imparts specific electronic properties that can be advantageous in certain applications, such as enzyme inhibition or receptor binding.

Properties

Molecular Formula

C13H16BrF2NO3

Molecular Weight

352.17 g/mol

IUPAC Name

tert-butyl N-[2-(2-bromo-4,5-difluorophenoxy)ethyl]carbamate

InChI

InChI=1S/C13H16BrF2NO3/c1-13(2,3)20-12(18)17-4-5-19-11-7-10(16)9(15)6-8(11)14/h6-7H,4-5H2,1-3H3,(H,17,18)

InChI Key

CVKXJLQYKPOWIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1Br)F)F

Origin of Product

United States

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